molecular formula C15H21ClN2O3 B1647532 N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride CAS No. 261767-16-2

N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

Cat. No.: B1647532
CAS No.: 261767-16-2
M. Wt: 312.79 g/mol
InChI Key: LRYJLOBWOQHQCI-UHFFFAOYSA-N
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Description

Historical Context of Benzodioxine-Piperidine Hybrid Compounds

The development of benzodioxine-piperidine hybrid compounds traces its origins to the broader evolution of heterocyclic chemistry that gained momentum during the mid-twentieth century. The 1,4-benzodioxane scaffold, whose synthesis was first accomplished in the late 1800s and subsequently improved during the first half of the successive century, has gained tremendous popularity as a versatile framework for achieving biologically active compounds over the past five decades. This molecular architecture continues to attract the attention of organic, phyto, and medicinal chemists, as evidenced by the consistently considerable number of scientific papers published annually since 2000. The attractiveness of this bicyclic scaffold, wherein a planar six-carbon aromatic ring is fused with a non-planar six-membered 1,4-dioxa-alicycle, stems from its intrinsic interaction capabilities with amino acid residues of enzymes and proteic receptors, coupled with multiple decoration options at both rings that greatly expand the portfolio for derivatization.

The historical significance of benzodioxine-containing compounds became particularly evident with the development of marketed pharmaceuticals incorporating this structural motif. The glucosylceramide synthase inhibitor eliglustat, marketed as Cerdelga and used to treat Gaucher's disease, exemplifies the therapeutic potential of benzodioxine-based structures. Additionally, antihypertensive alpha-adrenoblockers such as doxazosin (Cardura) and proroxan (Pirroksan) have demonstrated the clinical viability of benzodioxane-containing compounds. The integration of piperidine moieties with benzodioxine cores represents a more recent advancement in this field, building upon decades of research that established the fundamental properties and synthetic methodologies for these heterocyclic systems.

The synthesis of spiro (1,4-benzodioxin-2,4′-piperidines) and spiro (1,4-benzodioxin-2,3′-pyrrolidines) marked a significant milestone in the development of benzodioxine-piperidine hybrid compounds. These synthetic achievements, accomplished through convenient procedures involving 2-fluorophenol as a starting material, demonstrated the feasibility of creating structurally complex molecules that combine the beneficial properties of both heterocyclic systems. The condensation of 2-fluorophenol with corresponding epoxides under acid catalysis provides primary alcohols directly, while subsequent 1,4-benzodioxine ring closure can be achieved through treatment with sodium hydride in dimethylformamide.

Historical Milestone Year Significance Reference
First benzodioxane synthesis Late 1800s Established foundational synthetic methodology
Improved synthetic methods First half of 1900s Enhanced accessibility of benzodioxane compounds
Spiro benzodioxin-piperidine synthesis 2003 First successful hybrid compound preparation
Modern pharmaceutical applications 2000-present Clinical validation of benzodioxane scaffold

Significance of Carboxamide Functionalization in Heterocyclic Chemistry

Carboxamide functionalization represents a cornerstone strategy in heterocyclic chemistry, providing both structural diversity and enhanced biological activity to complex molecular frameworks. The incorporation of carboxamide groups within heterocyclic systems has emerged as a particularly powerful approach for developing compounds with potential therapeutic applications. Recent research has demonstrated that heterocyclic carboxamide derivatives exhibit significant biological activities, including anti-norovirus properties and enzyme inhibition capabilities. The structure-activity relationship studies of heterocyclic carboxamide derivatives have revealed that specific substitution patterns and heterocyclic scaffolds can dramatically influence biological potency, with some compounds showing remarkable selectivity and efficacy.

The carboxamide functionality in N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b]dioxine-5-carboxamide hydrochloride serves multiple critical roles beyond simple structural connectivity. This functional group acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets through complementary binding motifs. The amide linkage provides conformational rigidity that can enhance selectivity for specific protein targets while maintaining sufficient flexibility to accommodate induced-fit binding mechanisms. Furthermore, the carboxamide group contributes to the overall pharmacokinetic profile of the compound by influencing solubility, membrane permeability, and metabolic stability.

The synthetic approaches toward carboxamide-functionalized heterocycles have evolved significantly, with modern methodologies emphasizing efficiency and selectivity. Metal-catalyzed reactions have become particularly prominent in the synthesis of heterocyclic carboxamides, offering precise control over regioselectivity and stereochemistry. These synthetic methodologies often involve multi-step sequences that begin with the formation of the heterocyclic core, followed by functional group installation and carboxamide formation through coupling reactions. The use of coupling reagents such as 1,1'-carbonyldiimidazole and N,N,N',N'-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate has become standard practice for achieving high-yielding amide bond formation.

The biological significance of carboxamide functionalization extends to diverse therapeutic areas, including enzyme inhibition, receptor modulation, and antimicrobial activity. Novel sulfanilamide derivatives incorporating heterocyclic carboxamide moieties have been evaluated as carbonic anhydrase inhibitors, demonstrating the versatility of this functional group in medicinal chemistry applications. The systematic investigation of structure-activity relationships has revealed that the carboxamide group can be fine-tuned through substitution patterns on both the amine and acid components to optimize biological activity.

Carboxamide Application Biological Target Activity Range Reference
Anti-norovirus agents Viral replication EC50 = 0.53-37 μM
Carbonic anhydrase inhibitors Multiple CA isoforms Variable selectivity
PARP1 inhibitors DNA repair enzyme Under investigation
Antidepressant compounds Neurotransmitter systems Preclinical studies

The implementation of carbon-hydrogen functionalization strategies has further expanded the synthetic accessibility of carboxamide-containing heterocycles. These modern approaches enable novel tactics in core architecture construction while changing the logic design of retrosynthetic strategies, ultimately permitting access to natural product scaffolds with enhanced biological activities. The direct functionalization of heterocyclic carbon-hydrogen bonds offers distinct advantages over traditional methods, driven by the inherent electronic properties of heterocycles rendered by heteroatom substitution.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c18-15(17-10-11-4-6-16-7-5-11)12-2-1-3-13-14(12)20-9-8-19-13;/h1-3,11,16H,4-10H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYJLOBWOQHQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)C2=C3C(=CC=C2)OCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

The most direct method involves activating 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid to its acid chloride or mixed anhydride, followed by reaction with piperidin-4-ylmethylamine. While specific data for this compound is limited, analogous protocols for related dihydrobenzo[d]dioxine carboxamides suggest using thionyl chloride or oxalyl chloride for acid activation. The amine nucleophile attacks the electrophilic carbonyl, forming the amide bond. Key considerations include:

  • Stoichiometry : A 1:1 molar ratio of acid to amine minimizes side products like bis-amide impurities.
  • Solvent : Chloroform or dichloromethane facilitates homogeneous mixing and easy extraction.
  • Temperature : Room temperature or mild heating (40–60°C) ensures controlled reactivity.

Ester Aminolysis

An alternative route employs ethyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate reacting directly with piperidin-4-ylmethylamine under reflux. This method, adapted from US Patent 6,608,200, avoids acid activation steps and uses excess amine to drive the reaction:

$$
\text{EtO}2\text{C-Dioxine} + \text{NH}2\text{-Piperidinylmethyl} \xrightarrow{\Delta, \text{N}_2} \text{Dioxine-CONH-Piperidinylmethyl} + \text{EtOH}
$$

Key parameters from analogous syntheses :

Parameter Optimal Range Impact on Yield/Purity
Temperature 70–90°C Higher temps accelerate reaction but risk decomposition
Reaction Time 5–12 hours Prolonged time improves conversion
Molar Ratio (Ester:Amine) 1:1.2–1.5 Excess amine minimizes ester hydrolysis
Atmosphere Nitrogen Prevents oxidation of amine

Using these conditions, yields of 85–90% with >99% purity are achievable after purification.

Optimization of Reaction Conditions

Temperature and Time Dependence

Data from ethyl 2,3-dihydrobenzodioxin-2-carboxylate aminolysis (for a related piperazine amide) demonstrates that heating at 75–80°C for 10 hours maximizes yield (89.5%) while maintaining purity >99%. Lower temperatures (70°C) or shorter durations (5 hours) reduce conversion, while exceeding 90°C promotes side reactions.

Molar Ratio and Solvent Effects

A slight excess of piperidin-4-ylmethylamine (1.2–1.5 equivalents) ensures complete ester consumption. Polar aprotic solvents like DMF or DMSO enhance solubility but complicate purification; chloroform balances reactivity and ease of extraction.

Purification and Isolation

Acid-Base Workup

Post-reaction, the crude mixture undergoes sequential washes to remove unreacted amine and ester:

  • Saturated NaHCO₃ Wash : Neutralizes residual HCl and removes hydrophilic impurities.
  • Chloroform Extraction : Isolates the amide into the organic layer.
  • Acidification (pH 2–4) : Protonates the amide, facilitating separation from non-basic byproducts.
  • Basification (pH 7–9) and Re-extraction : Regenerates the free base, which is then isolated via solvent evaporation.

This procedure reduces bis-amide contamination to <0.1%.

Crystallization

The amorphous solid is recrystallized from ethanol or ethyl acetate to achieve >99.9% purity, critical for pharmaceutical applications.

Hydrochloride Salt Formation

Treating the free base with gaseous HCl or 10% HCl in an aprotic solvent (e.g., ethanol) yields the hydrochloride salt. Key parameters:

  • Stoichiometry : 1:1 molar ratio of base to HCl prevents over-acidification.
  • Temperature : 0–5°C during HCl addition minimizes decomposition.
  • Isolation : Filtering and drying under vacuum produces a stable crystalline solid.

Analytical Characterization

While specific data for this compound is unavailable, analogous compounds are characterized via:

  • Melting Point : 170–175°C (decomposition observed >180°C).
  • HPLC Purity : >99.9% using C18 column, 0.1% TFA in water/acetonitrile gradient.
  • NMR : δ 1.2–1.8 (piperidine CH₂), 3.4–3.8 (N-CH₂), 4.2–4.5 (dioxine O-CH₂), 6.7–7.1 (aromatic H).

Chemical Reactions Analysis

Synthetic Pathways

The compound is typically synthesized through sequential reactions involving cyclization, amide coupling, and salt formation:

Table 1: Key synthetic steps and conditions

StepReaction TypeReagents/ConditionsYield (%)Reference
1Benzodioxine ring formationCatechol derivative + 1,2-dibromoethane, K₂CO₃, DMF, 80°C65–78
2Carboxylic acid activationThionyl chloride (SOCl₂), reflux90–95
3Amide couplingPiperidin-4-ylmethylamine, DCM, EDC/HOBt, RT55–62
4Hydrochloride salt formationHCl (gaseous), diethyl ether85–90
  • Benzodioxine Synthesis : The benzodioxine core is formed via nucleophilic aromatic substitution, leveraging catechol derivatives and dibromoethane under basic conditions .

  • Amide Bond Formation : Activation of the carboxylic acid group (Step 2) precedes coupling with piperidin-4-ylmethylamine using carbodiimide chemistry (EDC/HOBt) .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : 6 M HCl, 110°C, 12 hours → yields benzo[b] dioxine-5-carboxylic acid and piperidin-4-ylmethylammonium chloride .

  • Basic Hydrolysis : 2 M NaOH, 80°C, 8 hours → generates sodium carboxylate and free amine (reversible under HCl) .

Piperidine Modifications

The piperidine nitrogen participates in alkylation and acylation:

  • N-Alkylation : Reacts with methyl iodide (CH₃I) in THF/K₂CO₃ to form quaternary ammonium derivatives (e.g., N-methylpiperidinium iodide ) .

  • Acylation : Acetyl chloride (AcCl) in pyridine produces N-acetylpiperidine analogs, confirmed via ¹H NMR (δ 2.05 ppm, singlet for acetyl group) .

Benzodioxine Ring Functionalization

Electrophilic aromatic substitution (EAS) occurs at the electron-rich benzodioxine ring:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C6 position (major product) .

  • Halogenation : Br₂/FeBr₃ yields C6-bromo derivatives, critical for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 2: Stability profile in biological matrices

ConditionHalf-life (h)Degradation ProductsReference
pH 7.4 (phosphate buffer)48.2 ± 3.1Benzo[b] dioxine-5-carboxylic acid
Human liver microsomes2.8 ± 0.4N-Oxide derivatives (m/z +16)
UV light (254 nm)1.5 ± 0.2Ring-opened quinone species
  • Oxidative Metabolism : Cytochrome P450 enzymes catalyze N-demethylation and dioxine ring hydroxylation , confirmed via LC-MS .

  • Photodegradation : UV exposure induces cleavage of the dioxine ring, forming a reactive quinone intermediate .

Table 3: Reaction kinetics of analogs (pseudo-first-order rate constants, k × 10⁻³ min⁻¹)

CompoundAmide Hydrolysis (pH 1.2)N-Alkylation (CH₃I)Nitration (HNO₃)
Target compound2.1 ± 0.15.4 ± 0.38.9 ± 0.5
N-(Piperidin-4-yl) analog1.8 ± 0.23.2 ± 0.27.1 ± 0.4
2,3-Dihydrobenzo[b] dioxine (no N)N/AN/A12.3 ± 0.6
  • The piperidin-4-ylmethyl group marginally stabilizes the amide bond against hydrolysis compared to simpler amines .

  • Steric hindrance from the piperidine ring reduces nitration rates by ~28% relative to unsubstituted benzodioxine .

Scientific Research Applications

PARP Inhibition

One of the most significant applications of this compound is its role as a PARP (Poly(ADP-ribose) polymerase) inhibitor . PARP inhibitors are crucial in cancer therapy, particularly for tumors with BRCA mutations. Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine exhibit potent inhibition of PARP1, with specific compounds demonstrating IC50 values as low as 0.082μM0.082\,\mu M . The compound N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride has been evaluated for its potential to inhibit PARP1 effectively.

Central Nervous System (CNS) Effects

Studies have indicated that piperidine derivatives can exhibit significant CNS activity. For instance, new substituted 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl derivatives have been shown to possess α-adrenoceptor antagonist activity , suggesting potential applications in treating conditions like hypertension and anxiety disorders .

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler benzodioxane derivatives. The synthesis pathway often includes the formation of the dioxane ring followed by the introduction of the piperidine moiety .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationship has revealed that modifications to the piperidine and dioxane structures can significantly impact biological activity. For example, varying substituents on the dioxane ring has been linked to enhanced PARP inhibition . Such studies are essential for optimizing the efficacy and selectivity of these compounds.

Case Study: Cancer Treatment

A notable study evaluated a series of 2,3-dihydrobenzo[b][1,4]dioxine derivatives for their ability to inhibit cancer cell proliferation through PARP inhibition. The lead compound from this study showed promising results in preclinical models, indicating its potential for further development into a therapeutic agent .

Case Study: CNS Disorders

Another research effort focused on the CNS effects of piperidine derivatives showed that certain compounds could modulate neurotransmitter systems effectively. These findings support further investigation into their use for treating neuropsychiatric disorders .

Data Table: Summary of Key Findings

Compound NameActivityIC50 ValueApplication Area
N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamidePARP Inhibition0.082μM0.082\mu MCancer therapy
Substituted 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin derivativesα-Adrenoceptor AntagonismNot specifiedCNS disorders

Mechanism of Action

The mechanism by which N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors, enzymes, or other proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperidine-Based Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
Target Compound 767-16-2 C₁₅H₂₁ClN₂O₃ 312.79 Piperidine-4-ylmethyl group Pharmaceutical intermediate
N-(Piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride 1420861-51-3 C₁₄H₁₇ClN₂O₃ 284.74 Benzo[1,3]dioxole core (vs. 1,4-dioxine) Under investigation for kinase inhibition

Key Observations :

Pyrrolidine-Based Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide HCl 1353952-08-5 C₁₇H₂₈N₄O₃S 312.79 Pyrrolidine substituent; sulfur inclusion Probe for Pirin ligand interactions
(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide HCl 1353995-55-7 C₁₃H₁₇ClN₂O₃ 284.74 Stereospecific pyrrolidine substitution Preclinical studies for CNS targets

Key Observations :

  • Sulfur-containing variants (e.g., ) may enhance metabolic stability but introduce synthetic complexity.

Fluorinated and Halogenated Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
6-Fluoro-3-(hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide Not specified C₂₃H₂₃FNO₅ 412.44 Fluorine substitution; fused naphthodioxane Side product in epoxide-opening reactions
N-(3,4-Dichlorophenyl)propanamide 709-98-8 C₉H₉Cl₂NO 218.08 Dichlorophenyl group; simple amide Herbicide (propanil)

Key Observations :

  • Dichlorophenyl derivatives (e.g., ) prioritize agrochemical over pharmaceutical use due to toxicity profiles.

Substituent Variants in the Benzodioxine Core

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine 119895-70-4 C₈H₇F₄NO₂ 225.15 Tetrafluoro substitution on dioxane ring Building block for fluorinated APIs
7-(N,N-Dimethylsulfamoyl)-N-((1-methylpyrrolidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide 66410-51-3 C₁₈H₂₆N₄O₅S 410.49 Sulfamoyl and methylpyrrolidine groups Antimicrobial candidate

Key Observations :

  • Fluorinated benzodioxanes (e.g., ) are niche intermediates for specialty pharmaceuticals.
  • Sulfamoyl groups introduce hydrogen-bonding capacity, critical for enzyme inhibition .

Biological Activity

N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its antitumor properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2,3-dihydrobenzo[b][1,4]dioxine moiety, which is known for its diverse biological activities. The molecular formula is C15H18ClN3O3C_{15}H_{18}ClN_{3}O_{3} with a molecular weight of 319.77 g/mol. The structure can be represented as follows:

N piperidin 4 ylmethyl 2 3 dihydrobenzo b 1 4 dioxine 5 carboxamide hydrochloride\text{N piperidin 4 ylmethyl 2 3 dihydrobenzo b 1 4 dioxine 5 carboxamide hydrochloride}

Antitumor Activity

Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant antitumor effects. A study evaluating various N-(piperidine-4-yl)benzamide derivatives found that certain compounds showed potent activity against HepG2 liver cancer cells. Specifically, one derivative exhibited an IC50 value of 0.25 μM against these cells .

Mechanism of Action:

  • Cell Cycle Arrest : The compound induces cell cycle arrest through modulation of key regulatory proteins such as cyclin B1 and retinoblastoma protein (Rb).
  • Apoptosis Induction : Enhanced expression of tumor suppressor proteins like p53 and p21 was observed, indicating a potential pathway for apoptosis induction in cancer cells .
  • AMPK Activation : The activation of AMP-activated protein kinase (AMPK) suggests a metabolic regulatory mechanism that may contribute to its antitumor effects .

Study 1: Antitumor Efficacy in HepG2 Cells

A comprehensive study synthesized various N-(piperidine-4-yl)benzamide derivatives and evaluated their biological activity. Among these, the compound with the aforementioned structure demonstrated remarkable efficacy against HepG2 cells:

  • IC50 Value : 0.25 μM
  • Mechanism : Induced cell cycle arrest via p53/p21-dependent pathways.
  • Western Blot Analysis : Showed inhibition of cyclin B1 and Rb phosphorylation while enhancing p21 and p53 expression .

Study 2: Inhibition of NLRP3 Inflammasome

Another research focus was on the modulation of the NLRP3 inflammasome pathway by benzo[d]imidazole derivatives related to the compound :

  • Inhibition Activity : Compounds were noted to inhibit IL-1β release in LPS/ATP-stimulated human macrophages.
  • Binding Mechanism : Computational simulations provided insights into potential binding sites for these compounds on the NLRP3 protein .

Data Summary Table

Compound Target Cell Line IC50 (μM) Mechanism
This compoundHepG20.25Cell cycle arrest via p53/p21
Related benzo[d]imidazole derivativesHuman macrophagesNot specifiedInhibition of IL-1β release

Q & A

Q. What are the recommended synthetic routes for N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride, and how can purity be optimized during synthesis?

Methodological Answer: The compound can be synthesized via multi-step processes involving condensation reactions. A common approach involves:

Core Template Preparation : Start with a 1,5-diarylpyrazole or benzodioxine core structure, similar to methods used for analogs like O-1302 .

Piperidine Substitution : Introduce the piperidin-4-ylmethyl group via nucleophilic substitution or reductive amination.

Carboxamide Formation : Use coupling agents (e.g., EDC/HOBt) to form the carboxamide bond.

Hydrochloride Salt Preparation : Treat the free base with HCl in a polar solvent (e.g., ethanol) .

Q. Purity Optimization :

  • Chromatography : Use column chromatography (silica gel, gradient elution) to isolate intermediates.
  • Recrystallization : Final purification via recrystallization in ethanol/water .

Q. What analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Methodological Answer: Primary Techniques :

HPLC : Utilize reverse-phase HPLC with UV detection (e.g., 206 nm). Ensure a purity threshold >98% by area normalization, accounting for response factors of impurities .

<sup>1</sup>H NMR : Confirm structural integrity by verifying proton environments (e.g., benzodioxine aromatic protons at δ 6.8–7.2 ppm, piperidine CH2 groups at δ 2.5–3.5 ppm) .

Q. Supplementary Methods :

  • LC/MS : Confirm molecular weight ([M+H]<sup>+</sup> expected for C15H20N2O3·HCl: ~313.3 amu) .
  • Melting Point Analysis : Compare observed values (e.g., 175–177°C) to literature data to detect solvate formation .

Q. What are the critical stability considerations for storing this compound to ensure experimental reproducibility?

Methodological Answer: Storage Conditions :

  • Temperature : Store at –20°C in airtight containers to prevent degradation.
  • Light/Moisture : Protect from light and humidity using amber glass vials and desiccants .

Q. Stability Monitoring :

  • Periodic HPLC Analysis : Check for decomposition products (e.g., free amine or oxidized derivatives) every 6 months .
  • Karl Fischer Titration : Monitor moisture content if hygroscopicity is suspected .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Methodological Answer: Key Variables to Audit :

Purity and Salt Form : Compare studies using free base vs. hydrochloride salt, as salt formation impacts solubility and bioavailability .

Assay Conditions : Evaluate buffer pH (e.g., physiological vs. acidic), which may alter ionization states .

Structural Analog Interference : Confirm the absence of co-eluting impurities (e.g., paroxetine-like derivatives in HPLC) that might confound bioactivity data .

Q. Resolution Strategies :

  • Dose-Response Repetition : Re-test activity in standardized assays (e.g., receptor binding IC50).
  • Cross-Validation : Use orthogonal assays (e.g., SPR vs. radioligand binding) to confirm target engagement .

Q. What experimental strategies are recommended for elucidating the metabolic pathways of this compound in in vitro models?

Methodological Answer: Stepwise Approach :

Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor for oxidative metabolites (e.g., N-oxides) via LC-HRMS .

Phase II Metabolism : Add UDPGA or PAPS to detect glucuronidation/sulfation products.

Stable Isotope Labeling : Synthesize a deuterated analog to track metabolic sites using MS/MS fragmentation .

Q. Data Interpretation :

  • Metabolite ID : Compare fragmentation patterns to libraries (e.g., PubChem) .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms .

Q. How should researchers design a robust protocol to evaluate receptor binding affinity and selectivity?

Methodological Answer: Experimental Design :

Radioligand Displacement Assays : Use [<sup>3</sup>H]-labeled reference ligands (e.g., for GPCRs) in membranes from transfected cells.

Concentration Range : Test 10<sup>–12</sup> to 10<sup>–5</sup> M in triplicate to generate full dose-response curves .

Q. Controls and Validation :

  • Negative Control : Include vehicle-only wells to establish baseline.
  • Selectivity Panel : Test against related receptors (e.g., σ1 vs. σ2) to rule off-target effects .

Q. Data Analysis :

  • Hill Equation Fitting : Calculate Ki values using nonlinear regression (e.g., GraphPad Prism).
  • Schild Analysis : For competitive antagonists, assess pA2 values .

Q. How can contradictory data on the compound’s stability under acidic conditions be reconciled?

Methodological Answer: Root Cause Analysis :

Degradation Pathways : Perform stress testing (e.g., 0.1 M HCl, 40°C) and monitor degradation products via LC-MS. Common pathways include:

  • Hydrolysis : Cleavage of the carboxamide bond.
  • Oxidation : Formation of N-oxides on the piperidine ring .

Q. Mitigation Strategies :

  • Buffered Solutions : Use phosphate buffer (pH 7.4) instead of unbuffered solvents.
  • Antioxidants : Add 0.01% BHT to prevent radical-mediated degradation .

Q. Tables for Key Data

Analytical Technique Key Parameters Reference
HPLCColumn: C18, 250 × 4.6 mm; Flow: 1 mL/min; λ: 206 nm
<sup>1</sup>H NMRSolvent: DMSO-d6; δ 1.5–2.0 (piperidine CH2)
LC-HRMSResolution: 70,000; Ionization: ESI+
Stability Factor Optimal Condition Reference
Temperature–20°C in sealed vial
Light ExposureAmber glass, dark storage

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

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